molecular formula C24H24N6O B6416942 4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-45-6

4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

カタログ番号: B6416942
CAS番号: 1019106-45-6
分子量: 412.5 g/mol
InChIキー: WXAJGRYLNQTNLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative featuring a pyridazine core linked to a 3,4,5-trimethylpyrazole moiety via an aminophenyl group. The trimethyl substitution on the pyrazole likely enhances hydrophobic interactions in binding pockets, while the benzamide group contributes to hydrogen bonding and solubility. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs and synthesis methods offer insights into its properties.

特性

IUPAC Name

4-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-15-5-7-19(8-6-15)24(31)26-21-11-9-20(10-12-21)25-22-13-14-23(28-27-22)30-18(4)16(2)17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAJGRYLNQTNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues and Their Features

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name / Source Core Structure Key Substituents Molecular Weight Biological Target/Activity
Target Compound Benzamide-pyridazine-pyrazole 3,4,5-Trimethylpyrazole, 4-methylbenzamide ~470–500* Inferred kinase inhibition (DDR1/DDR2)
Imatinib () Benzamide-pyrimidine-piperazine 4-Methylpiperazinyl, pyrimidine 493.6 DDR1/DDR2, Bcr-Abl kinase inhibition
Nilotinib () Trifluoromethyl-benzamide Trifluoromethyl, pyrimidine 529.5 DDR1/DDR2 inhibition, Bcr-Abl inhibition
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () Pyridazine-pyrazole Unsubstituted pyrazole, 4-methylphenyl ~252.3 Potential kinase scaffolding
N-{4-[(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)sulfamoyl]phenyl}acetamide () Sulfamoyl-acetamide-pyridazine Sulfamoyl, acetamide 491.6 Undisclosed (structural analog)
Example 53 () Pyrazolo[3,4-d]pyrimidine-chromene Fluorophenyl, chromen-4-one 589.1 Kinase inhibition (undisclosed target)
3-(4-{[(4-fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide () Benzamide-pyrazole-fluorophenyl Fluorophenyl carbamoyl, methylpyridinyl 438.4 Undisclosed (PDB ligand)

*Estimated based on structural analogs.

Key Structural Differences and Implications

Core Scaffold: The target compound uses a pyridazine-pyrazole core, distinct from imatinib’s pyrimidine-piperazine or Example 53’s pyrazolopyrimidine. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine-based inhibitors .

Substituent Effects :

  • The 4-methylbenzamide group in the target compound contrasts with imatinib’s 4-methylpiperazine, suggesting differences in solubility and off-target effects. Piperazine groups often improve solubility but may increase promiscuity .
  • Compared to the sulfamoyl-acetamide analog (), the target’s benzamide lacks a sulfonamide group, which could reduce metabolic stability but improve membrane permeability .

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~470–500) positions it within the acceptable range for oral bioavailability, unlike Example 53 (589.1), which may face absorption challenges due to higher mass .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。